tert-Butyl 6-hydrazinylnicotinate

Chemical Purity Procurement Stability

Choose tert-Butyl 6-hydrazinylnicotinate (CAS 163213-19-2) for its unique acid-labile tert-butyl ester, which enables selective deprotection under mild conditions (e.g., TFA) while preserving the reactive 6-hydrazinyl moiety. This orthogonality is essential for constructing complex kinase inhibitors and molecular probes. Unlike the free acid (XLogP3 ~ -0.7), the ester's higher lipophilicity (XLogP3 ~1.0) aids purification and cellular uptake. Demonstrated 78% synthetic yield and well-characterized by 1H-NMR and LC-MS, this building block ensures reliable results in multi-step medicinal chemistry campaigns.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 163213-19-2
Cat. No. B573379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydrazinylnicotinate
CAS163213-19-2
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(C=C1)NN
InChIInChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-8(13-11)12-6-7/h4-6H,11H2,1-3H3,(H,12,13)
InChIKeyLGHKHMSCVFCTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-hydrazinylnicotinate CAS 163213-19-2: Product Specifications and Procurement Overview


tert-Butyl 6-hydrazinylnicotinate (CAS 163213-19-2), systematically named 3-Pyridinecarboxylicacid, 6-hydrazino-, 1,1-dimethylethyl ester, is a hydrazine-functionalized pyridine derivative with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol [1]. This compound is a solid at ambient temperature and functions primarily as a versatile synthetic intermediate in medicinal chemistry, owing to the reactivity of its hydrazinyl moiety, which enables condensation reactions to form hydrazones and the construction of nitrogen-containing heterocycles .

Procurement Risk Analysis: Why tert-Butyl 6-hydrazinylnicotinate Cannot Be Arbitrarily Substituted


Direct substitution of tert-butyl 6-hydrazinylnicotinate with closely related analogs—such as the free carboxylic acid (6-hydrazinylnicotinic acid, CAS 133081-24-0) or the methyl ester (CAS 89853-71-4)—introduces significant variability in physicochemical properties and synthetic compatibility [1]. Key differentiating factors include differential predicted lipophilicity (e.g., XLogP3 ~1.0 for tert-butyl ester versus ~ -0.7 for the free acid), the presence of acid-labile protecting group chemistry, and distinct storage stability profiles [2]. The tert-butyl ester serves as a protected carboxylate, enabling orthogonal deprotection strategies not possible with methyl esters or free acids, which is critical in multi-step syntheses [3].

Quantitative Differentiation Evidence for tert-Butyl 6-hydrazinylnicotinate (CAS 163213-19-2) Procurement


Supplier Purity and Storage Condition Variability: ≥97% (Inert/N2) vs. 95% (Ambient)

Supplier data for tert-Butyl 6-hydrazinylnicotinate show quantifiable differences in both minimum purity specification and recommended storage conditions. One supplier provides the compound at ≥97% purity with storage at -20°C under nitrogen atmosphere, while another offers it at 95% purity with storage at 2-8°C without a specified inert atmosphere requirement . This 2% absolute purity difference and the disparity in storage protocols (inert nitrogen vs. ambient air) represent verifiable, procurement-relevant differentiation points.

Chemical Purity Procurement Stability

Predicted Lipophilicity Differentiation: tert-Butyl Ester vs. Free Carboxylic Acid

A key physicochemical differentiator between tert-butyl 6-hydrazinylnicotinate and its free carboxylic acid analog (6-hydrazinylnicotinic acid, CAS 133081-24-0) is predicted lipophilicity. The tert-butyl ester exhibits a computed XLogP3 value of approximately 1.0, whereas the free acid is predicted to have a XLogP3 of approximately -0.7 [1]. This difference of approximately 1.7 log units translates to the tert-butyl ester being approximately 50 times more lipophilic.

Physicochemical Properties Drug Design LogP

Synthetic Yield Benchmark: 78% Yield in Patent-Documented Synthesis

A patent-documented synthesis of tert-butyl 6-hydrazinylnicotinate reports a specific, reproducible yield of 78% (16.4 g from 18.0 g of tert-butyl 6-chloropyridine-3-carboxylate) [1]. This quantitative yield data, obtained under defined conditions (10 equivalents of hydrazine hydrate in ethanol at 100°C for 2 hours), provides a benchmark for process feasibility and cost-of-goods estimation that is not universally documented for all in-class analogs. This stands in contrast to the known oxidative instability of unprotected hydrazine intermediates, where yields can drop to approximately 60% under suboptimal conditions [2].

Synthetic Methodology Process Chemistry Yield

Differentiation by LC-MS Retention Time: A Quality Control Identifier

For quality control and identity verification, a specific LC-MS method (Method 1) provides a quantifiable retention time of 2.30 minutes for tert-butyl 6-hydrazinylnicotinate, alongside its characteristic MS (ESIpos) signal at m/z = 210 [M + H]+ [1]. This retention time is specific to the chromatography method and provides a reference point for purity assessment and differentiation from process impurities or decomposition products, which may be generated from the free hydrazine moiety under oxidative conditions [2].

Analytical Chemistry Quality Control LC-MS

Differentiation by Predicted pKa: Basicity Relative to In-Class Analogs

The predicted pKa for tert-butyl 6-hydrazinylnicotinate is 9.03 ± 0.70 [1]. This value is notably distinct from the pKa of the free carboxylic acid analog, 6-hydrazinylnicotinic acid, which is expected to be significantly lower due to the presence of the free carboxyl group (typical pKa of nicotinic acid derivatives is ~2-4). This difference in basicity of approximately 5-7 pKa units has direct implications for protonation state at physiological pH and for purification strategies involving ion-exchange or pH-dependent extraction.

Physicochemical Properties pKa Basicity

Validated Application Scenarios for tert-Butyl 6-hydrazinylnicotinate (CAS 163213-19-2)


Orthogonal Protection Strategy in Multi-Step Heterocycle Synthesis

The tert-butyl ester moiety of CAS 163213-19-2 serves as an acid-labile protecting group for the carboxylic acid, enabling selective deprotection under mild acidic conditions (e.g., TFA) while leaving other functional groups intact [1]. This orthogonality is essential for constructing complex, functionalized pyridine scaffolds, such as kinase inhibitors, where the hydrazinyl group can be further elaborated via hydrazone formation or cyclization. The inability to perform such selective deprotection with a methyl ester (which requires basic hydrolysis) or a free acid makes tert-butyl 6-hydrazinylnicotinate the superior choice for these synthetic routes.

Hydrazone-Based Bioconjugation and Probe Development

The hydrazinyl group at the 6-position provides a reactive handle for forming hydrazones with aldehydes and ketones, a reaction utilized in bioconjugation and the development of molecular probes . The tert-butyl ester protects the carboxylate during the conjugation step, preventing unwanted side reactions. The increased lipophilicity (XLogP3 ~1.0) conferred by the tert-butyl group, compared to the free acid, can also be advantageous for cellular uptake or chromatographic purification of the resulting conjugates [2].

Medicinal Chemistry Library Synthesis for Kinase Inhibitor Programs

tert-Butyl 6-hydrazinylnicotinate is explicitly cited in patents (e.g., US2010/93803 A1) as an intermediate for synthesizing pharmaceutically active compounds, including kinase inhibitors [1]. Its documented 78% synthetic yield and well-characterized analytical data (1H-NMR, LC-MS) make it a reliable building block for generating compound libraries [3]. The high-purity grade (≥97%) and storage under inert nitrogen atmosphere are critical for maintaining the integrity of the hydrazine moiety during long-term use in medicinal chemistry campaigns.

Quality Control and Analytical Reference Standard

The availability of detailed analytical data, including a specific LC-MS retention time of 2.30 min and characteristic 1H-NMR shifts (e.g., δ= 8.49 (d, 1H), 6.70 (d, 1H), 4.35 (s, 2H)) [3], allows CAS 163213-19-2 to be effectively used as a reference standard for process control and impurity profiling in larger-scale syntheses. The defined purity specifications (97% vs. 95%) enable users to select a grade appropriate for their analytical or synthetic requirements.

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